N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin core linked to a 5-oxopyrrolidine-3-carboxamide scaffold, with a 2-(3,4-dimethoxyphenyl)ethyl substituent. The pyrrolidone ring introduces conformational rigidity, while the dimethoxyphenethyl group may modulate lipophilicity and receptor binding affinity.
Properties
Molecular Formula |
C23H26N2O6 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H26N2O6/c1-28-18-5-3-15(11-20(18)29-2)7-8-25-14-16(12-22(25)26)23(27)24-17-4-6-19-21(13-17)31-10-9-30-19/h3-6,11,13,16H,7-10,12,14H2,1-2H3,(H,24,27) |
InChI Key |
XOSFXHLAEQFENH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OCCO4)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Reaction Pathways
The compound exhibits diverse reactivity due to its structural complexity, including a carboxamide group, benzodioxin moiety, and pyrrolidine ring.
Hydrolysis of the Carboxamide Group
The carboxamide functional group undergoes hydrolysis under both acidic and basic conditions, yielding a carboxylic acid derivative. This reaction is critical for modifying the compound’s pharmacological properties or synthesizing analogs.
Nucleophilic Substitution Reactions
-
Benzodioxin Moiety : The electron-rich benzodioxin ring may participate in nucleophilic aromatic substitution, particularly under electrophilic conditions (e.g., nitration, halogenation).
-
Pyrrolidine Ring : The pyrrolidine core can undergo nucleophilic substitution at the 5-oxo position, depending on reaction conditions.
Cycloaddition Reactions
The conjugated systems in the benzodioxin and pyrrolidine moieties may enable cycloaddition reactions (e.g., Diels-Alder) with appropriate dienophiles, introducing new functional groups for structural diversification.
Biological Interactions and Implications
Preliminary studies highlight the compound’s potential as a cholinesterase inhibitor, making it a candidate for neurodegenerative disease therapies. Its structural features enable interactions with biological targets, though detailed mechanisms require further investigation.
Comparison of Structurally Related Compounds
Reaction Conditions and Catalysts
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Attributes
*Estimated via structural analysis due to lack of direct evidence.
Functional Group and Pharmacophore Analysis
- Target Compound vs. Compound: The target’s dimethoxyphenethyl group (lipophilic) contrasts with ’s dimethylaminomethylphenyl substituent (polar). This difference suggests divergent solubility and target engagement: the target may favor CNS penetration, while ’s compound could exhibit enhanced aqueous solubility .
- Target Compound vs. Compound: Replacement of the carboxylic acid () with a carboxamide reduces acidity (pKa ~5 vs. The added phenethyl chain in the target compound increases molecular weight and lipophilicity, which may extend half-life .
Target Compound vs. Compound :
’s chromene-ester structure lacks the pyrrolidone scaffold, likely altering conformational dynamics. The ester linkage in may render it prone to hydrolysis, whereas the target’s carboxamide group offers greater metabolic stability .
Hypothetical Pharmacological Implications
While direct activity data are absent, structural parallels to known drug classes suggest plausible hypotheses:
- The pyrrolidone carboxamide motif is common in nootropics (e.g., piracetam analogs), suggesting possible neuromodulatory effects .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving high purity?
The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with activated pyrrolidine-3-carboxamide derivatives. Key conditions include using polar aprotic solvents (e.g., DMF), catalysts like LiH, and pH control with Na₂CO₃ to minimize side reactions. Purification often employs column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
Nuclear Magnetic Resonance (NMR, ¹H/¹³C) is critical for confirming substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (as in ) resolves absolute configuration and intermolecular interactions, particularly for polymorph identification .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Standard assays include:
- Enzyme inhibition : Fluorescence-based or colorimetric assays (e.g., acetylcholinesterase for Alzheimer’s research).
- Antimicrobial activity : Broth microdilution to determine MIC (Minimum Inhibitory Concentration).
- Cytotoxicity : MTT assay on cell lines like HEK-293 or HepG2. highlights its use in enzyme inhibition and antibacterial studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Systematically modify the benzodioxin, dimethoxyphenyl, or pyrrolidone moieties.
- Computational docking : Use tools like AutoDock to predict binding affinities to targets (e.g., kinases or GPCRs).
- Biological testing : Compare IC₅₀ values across analogs. demonstrates similar SAR approaches for thienopyrimidine derivatives .
Q. What experimental design strategies minimize trial-and-error in optimizing reaction yields?
Employ Design of Experiments (DOE) methodologies:
- Factorial design : Vary temperature, solvent ratio, and catalyst concentration to identify significant factors.
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time). emphasizes DOE’s role in reducing experimental iterations in chemical synthesis .
Q. How can contradictory biological activity data across studies be resolved?
- Meta-analysis : Compare assay conditions (e.g., buffer pH, cell line variability).
- Structural validation : Confirm compound integrity via LC-MS and NMR in each study.
- Computational validation : Replicate docking studies using consistent protein structures (e.g., PDB entries). ’s feedback loop between computation and experiment is applicable here .
Q. What computational tools are suitable for studying metabolic stability and degradation pathways?
- ADMET prediction : Use SwissADME or ADMETLab to estimate metabolic sites.
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes.
- Mass spectrometry : Identify metabolites via in vitro microsomal assays (e.g., human liver microsomes) .
Q. How can selectivity against off-target receptors be systematically evaluated?
- Kinase profiling : Use panels like Eurofins’ SelectScreen® to test inhibition across 100+ kinases.
- Binding assays : SPR (Surface Plasmon Resonance) to measure dissociation constants (Kd).
- Cryo-EM : Resolve compound-target complexes to identify selectivity-determining residues .
Q. What strategies improve aqueous solubility without compromising bioactivity?
Q. How can reaction mechanisms be elucidated for scale-up processes?
- Kinetic studies : Monitor intermediates via in situ FTIR or HPLC.
- Isotope labeling : Use <sup>18</sup>O or deuterated reagents to trace pathways.
- Computational chemistry : Apply density functional theory (DFT) to model transition states. ’s reaction path search methods are relevant .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC for binding affinity).
- Advanced Characterization : Combine cryo-EM with hydrogen-deuterium exchange (HDX-MS) for dynamic structural insights.
- Ethical Compliance : Follow safety protocols per for handling hazardous intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
